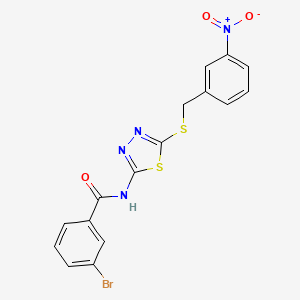

3-bromo-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

3-Bromo-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a (3-nitrobenzyl)thio group at position 5 and a 3-bromobenzamide moiety at position 2. This compound is of interest in medicinal chemistry due to the pharmacophore-rich 1,3,4-thiadiazole scaffold, which is associated with anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

3-bromo-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN4O3S2/c17-12-5-2-4-11(8-12)14(22)18-15-19-20-16(26-15)25-9-10-3-1-6-13(7-10)21(23)24/h1-8H,9H2,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEJRDMMWFPYHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with 3-nitrobenzyl chloride in the presence of a base.

Bromination: The bromine atom is introduced by treating the intermediate compound with a brominating agent such as bromine or N-bromosuccinimide (NBS).

Amidation: The final step involves the formation of the benzamide group by reacting the brominated intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas with a catalyst, sodium borohydride

Substitution: Amines, thiols, alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amino derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole scaffold has been linked to numerous biological activities, including:

- Anticancer Activity : Thiadiazole derivatives have shown promise as anticancer agents. For example, compounds containing the thiadiazole ring have demonstrated efficacy against various cancer cell lines such as breast (MCF-7), colon (HCT-116), and prostate cancer cells. Studies indicate that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression .

- Antimicrobial Properties : Thiadiazole derivatives exhibit significant antimicrobial activity against a range of pathogens. Research has indicated that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

- Antiepileptic Effects : Some thiadiazole derivatives have shown anticonvulsant properties in animal models. The mechanisms often involve the modulation of GABAergic transmission and voltage-gated ion channels, which are crucial for controlling neuronal excitability .

Case Studies

Several studies illustrate the effectiveness of thiadiazole derivatives in various applications:

- Anticancer Studies : A study involving a series of substituted thiadiazole derivatives demonstrated significant cytotoxicity against human breast cancer cell lines (IC50 values ranging from 0.19 to 0.78 µM). These compounds were found to induce apoptosis through caspase activation .

- Antimicrobial Research : Research on new thiadiazole derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be low enough to suggest potential for therapeutic use .

- Neuropharmacological Studies : In vivo studies assessing the anticonvulsant properties of thiadiazole derivatives indicated that specific compounds provided significant protection against induced seizures in animal models, with protective ratios suggesting favorable safety profiles .

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally analogous 1,3,4-thiadiazole derivatives, focusing on substituents, physical properties, and bioactivity.

Table 1: Substituent and Physical Property Comparison

Key Observations :

- Substituent Effects: The target compound’s (3-nitrobenzyl)thio group distinguishes it from derivatives with simpler alkyl/arylthio groups (e.g., 5h’s benzylthio).

- Halogen Variations : The bromo substituent in the target compound may confer greater steric hindrance and lipophilicity compared to chloro or fluoro analogs (e.g., 4e), influencing membrane permeability and bioactivity .

- Heterocyclic Modifications : Pyridine-containing analogs (e.g., 4e) exhibit distinct electronic profiles due to the aromatic nitrogen, which can alter solubility and hydrogen-bonding capacity .

Table 2: Bioactivity Comparison

Key Insights :

- Anticancer Potential: The nitro group in the target compound may enhance DNA intercalation or topoisomerase inhibition, akin to nitrated heterocycles in .

- Antifungal Activity : Urea-linked thiadiazoles (e.g., 8d) show broad-spectrum antifungal effects, suggesting that the target compound’s nitro and bromo groups could be optimized for similar applications .

Biological Activity

The compound 3-bromo-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole moiety, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties based on various research studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.25 g/mol. The presence of the thiadiazole ring and bromine substituent contributes to its biological activity.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. A study on similar thiadiazole derivatives demonstrated their effectiveness against various bacterial strains. The disc diffusion method was employed to evaluate the antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Activity (Zone of Inhibition in mm) |

|---|---|---|

| A1 | Staphylococcus aureus | 18 |

| A2 | Escherichia coli | 20 |

| B1 | Pseudomonas aeruginosa | 15 |

| B2 | Aspergillus niger | 22 |

The derivatives showed a range of activities, indicating that modifications in the structure can enhance efficacy against specific pathogens.

Anticancer Activity

1,3,4-thiadiazole derivatives have been investigated for their anticancer potential. A study indicated that certain derivatives exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (U-937). The structure-activity relationship (SAR) revealed that compounds with electron-withdrawing groups at specific positions enhanced their anticancer activity .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| D1 | MCF-7 | 5.2 |

| D2 | U-937 | 4.8 |

| D3 | HeLa | 6.0 |

These findings suggest that the compound may possess significant potential as an anticancer agent.

Anticonvulsant Activity

The anticonvulsant properties of compounds containing the thiadiazole scaffold have also been explored. In vivo studies using the maximal electroshock seizure (MES) model demonstrated that certain thiadiazole derivatives provided substantial protection against seizures, suggesting their potential as antiepileptic agents .

Table 3: Anticonvulsant Activity of Thiadiazole Derivatives

| Compound | Dose (mg/kg) | Protection (%) |

|---|---|---|

| E1 | 100 | 66.67 |

| E2 | 200 | 80.00 |

The results indicate that higher doses correlate with increased protection against seizures, showcasing the therapeutic potential of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.